5-bromo-N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
5-bromo-N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylsulfanyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.
Introduction of the bromine atom: Bromination of the pyrimidine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the methoxyphenyl group: This step involves the reaction of the brominated pyrimidine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methylsulfanyl group: The final step involves the substitution of a suitable leaving group (e.g., a halide) with a methylsulfanyl group using reagents like methylthiolate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution reactions: Products with different substituents replacing the bromine atom.
Oxidation reactions: Sulfoxides or sulfones.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
5-bromo-N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary
Properties
IUPAC Name |
5-bromo-N-[(2-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-18-11-6-4-3-5-9(11)7-15-12-10(14)8-16-13(17-12)19-2/h3-6,8H,7H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXTJJCCPUMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC=C2Br)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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